An In-Depth Technical Guide to the Synthesis and Characterization of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Introduction
In the landscape of medicinal chemistry and drug development, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern molecular design. This guide provides a comprehensive overview of the synthesis and characterization of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole , a molecule that marries the potent pharmacophores of pyridazine and 1,3,4-oxadiazole. The pyridazine ring is a well-established motif in a variety of biologically active compounds, exhibiting a wide range of activities including antihypertensive, cardiotonic, antiviral, and anticancer effects[1]. Similarly, the 1,3,4-oxadiazole ring is a bioisostere for amide and ester functionalities, often enhancing metabolic stability and modulating pharmacokinetic properties[2][3]. The strategic fusion of these two heterocycles in the title compound presents a compelling case for its investigation as a novel therapeutic agent. This document will serve as a technical resource for researchers and professionals in the field, offering a detailed synthetic protocol, a thorough characterization workflow, and insights into the potential applications of this promising molecule.
Synthetic Pathway and Experimental Protocols
The synthesis of 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole is most efficiently achieved through a multi-step sequence commencing with a suitable 6-chloropyridazine-3-carboxylic acid derivative. The overall synthetic strategy hinges on the formation of a key intermediate, 6-chloropyridazine-3-carbohydrazide, followed by a cyclization reaction to construct the 1,3,4-oxadiazole ring.
Caption: Synthetic workflow for 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole.
Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate
The initial step involves the esterification of 6-chloropyridazine-3-carboxylic acid. The use of thionyl chloride (SOCl₂) to form the acyl chloride in situ, followed by reaction with methanol, is a standard and high-yielding method for this transformation.
Protocol:
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To a stirred suspension of 6-chloropyridazine-3-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 10 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 6-chloropyridazine-3-carboxylate as a solid.
Step 2: Synthesis of 6-Chloropyridazine-3-carbohydrazide
The methyl ester is then converted to the corresponding carbohydrazide via reaction with hydrazine hydrate. This is a crucial step to introduce the nucleophilic nitrogen required for the subsequent cyclization.
Protocol:
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Dissolve methyl 6-chloropyridazine-3-carboxylate (1 equivalent) in ethanol (10 volumes).
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Add hydrazine hydrate (3 equivalents) to the solution.
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Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
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After completion, cool the mixture to room temperature, and the product will precipitate out of the solution.
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Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-chloropyridazine-3-carbohydrazide.
Step 3: Synthesis of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
The final step is the cyclization of the carbohydrazide to form the 1,3,4-oxadiazole ring. Refluxing with acetic anhydride serves the dual purpose of providing the acetyl group for the formation of a diacylhydrazine intermediate and acting as a dehydrating agent to facilitate the cyclization.
Protocol:
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Suspend 6-chloropyridazine-3-carbohydrazide (1 equivalent) in acetic anhydride (5-10 volumes).
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Reflux the mixture for 3-5 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
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The solid product will precipitate.
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Filter the precipitate, wash thoroughly with water to remove excess acetic acid, and then with a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole.
Characterization of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Caption: Workflow for the characterization of the final product.
Expected Spectroscopic Data
The following tables summarize the expected data based on the known spectral characteristics of the pyridazine and 1,3,4-oxadiazole moieties[4][5].
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | d | 1H | Pyridazine-H |
| ~7.8 - 7.6 | d | 1H | Pyridazine-H |
| ~2.6 | s | 3H | -CH₃ |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N (Oxadiazole) |
| ~162 | C-O (Oxadiazole) |
| ~155 | C-Cl (Pyridazine) |
| ~150 | C-N (Pyridazine) |
| ~128 | CH (Pyridazine) |
| ~125 | CH (Pyridazine) |
| ~11 | -CH₃ |
Table 3: Expected IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1610-1580 | C=N stretching (pyridazine and oxadiazole rings) |
| ~1550-1500 | C=C stretching (aromatic) |
| ~1250-1200 | C-O-C stretching (oxadiazole ring) |
| ~850-800 | C-Cl stretching |
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| ~196/198 | [M]⁺/[M+2]⁺ (presence of Chlorine isotope) |
Potential Applications and Biological Significance
The convergence of the pyridazine and 1,3,4-oxadiazole scaffolds in a single molecule suggests a rich potential for diverse biological activities. Numerous derivatives of 1,3,4-oxadiazole have been reported to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The pyridazine core is also a key component in many agrochemicals and pharmaceuticals[1]. The title compound is therefore a prime candidate for screening in various biological assays.
Caption: Potential biological activities derived from the molecule's core structures.
Conclusion
This technical guide outlines a robust and reproducible synthetic route for 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, along with a comprehensive plan for its characterization. The synthesis is based on well-established chemical transformations, ensuring its accessibility to researchers with a standard background in organic synthesis. The presented characterization data, while predictive, is grounded in the extensive literature on related heterocyclic systems and provides a solid framework for the structural elucidation of the target molecule. Given the significant biological activities associated with both the pyridazine and 1,3,4-oxadiazole moieties, this compound represents a valuable asset for screening libraries and a promising starting point for the development of novel therapeutic agents.
References
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Journal of Chemistry. [Link]
-
Synthesis of some new 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole derivatives as suitable antibacterial inhibitors. (2014). ResearchGate. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]
-
Synthesis and insecticidal activity of some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid. (n.d.). SciSpace. [Link]
-
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2020). Molecules. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. [Link]
-
Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (2009). Organic Chemistry Portal. [Link]
-
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole. (n.d.). MySkinRecipes. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Cureus. [Link]
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (2011). Magnetic Resonance in Chemistry. [Link]
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Arabian Journal of Chemistry. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules. [Link]
-
Oxadiazole: Synthesis, characterization and biological activities. (2010). ResearchGate. [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2021). Molecules. [Link]
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (2011). Advanced Materials Research. [Link]
-
Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. (2014). Medicinal Chemistry Research. [Link]
-
The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (1971). Journal of Mass Spectrometry. [Link]
-
5,6-Dihydro-[4]oxadiazolo[3,4-d]pyridazine-4,7-dione. (2019). Molbank. [Link]
-
Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI. [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
